tert-Butyl Cetirizine

Übersicht

Beschreibung

Tert-butyl cetirizine, also known as t-butyl cetirizine and denoted as (1R,3R)-3-tert-butyl-8-chloro-6,11-dihydro-11-[4-methyl-2-[[2-(2-pyridinyl)ethoxy]methyl]phenyl]-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-5-carboxylate, is a synthetic derivative of cetirizine, an antihistamine drug used for the treatment of allergies. It is a highly active compound and has been used in a wide range of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Zwitterionic Properties and Pharmacokinetics

Cetirizine is recognized for its distinctive zwitterionic nature, contributing to its physicochemical, pharmacological, and pharmacokinetic advantages. Its structure allows for unique interactions within the body, exhibiting high lipophilicity at physiological pH and showing a slower dissociation rate from the H1 receptor compared to its precursor, hydroxyzine. This property results in cetirizine's marked efficacy as an antihistamine, with minimal central nervous system penetration and a pharmacokinetic profile that is significantly different from hydroxyzine. The zwitterionic form of cetirizine, particularly levocetirizine, demonstrates high intestinal absorption and low interaction with liver enzymes, primarily being excreted unchanged in the urine (Chen, 2008).

Taste Masking in Pharmaceutical Formulation

In the development of pharmaceutical formulations, the extremely bitter taste of cetirizine poses a challenge for patient compliance. Research has focused on creating microparticles using the spray drying method with cetirizine and Eudragit E PO as a barrier coating to effectively mask its taste. This approach has shown promising results in taste masking, as confirmed by electronic tongue evaluation and in vivo models, suggesting potential applications in orodispersible dosage forms for improved patient acceptability (Amelian et al., 2017).

Synthesis of Enantioenriched Amines

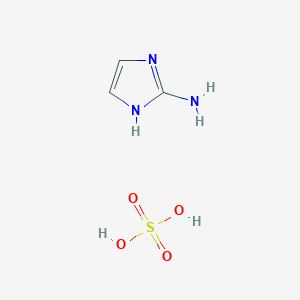

Cetirizine's chemical structure has inspired methodologies for synthesizing enantioenriched amines. Utilizing N-tert-butanesulfinyl imines as intermediates, this approach enables the synthesis of a wide range of amines with high enantiopurity. This method provides a robust framework for the development of pharmaceutical compounds, demonstrating the versatility of cetirizine-related structures in medicinal chemistry (Ellman et al., 2002).

Metal Complex Formation for Enhanced Activity

The complexation of cetirizine with bivalent transition metal ions, in the presence of amino acids like alanine, has been explored to understand its physicochemical and biological properties. These complexes have shown to possess distinct characteristics and demonstrate enhanced antimicrobial activities, offering a novel perspective on cetirizine's potential applications beyond its antihistaminic use (Rayan et al., 2015).

Environmental Remediation

The persistence of cetirizine in aquatic environments has raised concerns regarding its impact on water quality. Ultrasonic treatment has emerged as an effective method for degrading cetirizine in water, demonstrating the potential for ultrasound-induced remediation to mitigate the environmental presence of this compound and its derivatives. This approach highlights the broader implications of cetirizine's environmental behavior and the necessity for effective degradation strategies (Cui et al., 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Tert-Butyl Cetirizine is a derivative of Cetirizine , which is a selective, second-generation histamine H1 receptor antagonist . Its primary targets are peripheral H1 receptors .

Mode of Action

This compound, like Cetirizine, achieves its main effects through selective inhibition of peripheral H1 receptors . The antihistamine activity of Cetirizine has been demonstrated in a variety of animal and human models .

Biochemical Pathways

Cetirizine’s action on H1 receptors can counteract the allergic response to antigenic stimuli, including antiallergic, antihistaminic, and anti-inflammatory effects . .

Result of Action

The molecular and cellular effects of this compound are expected to be similar to those of Cetirizine, given their structural similarity. Cetirizine’s action on H1 receptors helps alleviate symptoms of various allergic reactions, such as sneezing, coughing, nasal congestion, and hives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, thermal reactions and decomposition characteristics of tert-butyl compounds can be influenced by temperature . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with this compound and affect its action .

Biochemische Analyse

Biochemical Properties

The tert-butyl group in tert-Butyl Cetirizine is known for its unique reactivity pattern . This group is extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . The crowded tert-butyl group is highlighted by summarising characteristic applications, starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in nature and its implication in biosynthetic and biodegradation pathways .

Cellular Effects

For instance, tert-butyl substitution has been shown to affect molecular alignment in different host matrices

Molecular Mechanism

The tert-butyl group is known to have a unique reactivity pattern . This group is extensively used in chemical transformations, and its crowded nature can influence its interactions with other biomolecules

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the tert-butyl group can influence the stability and degradation of the compound

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on similar compounds, such as cetirizine, suggest that the effects can vary with different dosages

Metabolic Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways

Transport and Distribution

The tert-butyl group is known to influence the transport and distribution of similar compounds

Subcellular Localization

Studies on similar compounds suggest that the tert-butyl group can influence the subcellular localization of the compound

Eigenschaften

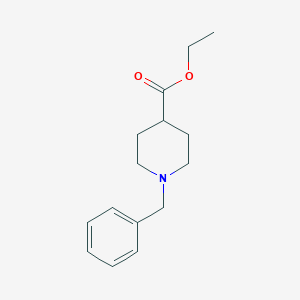

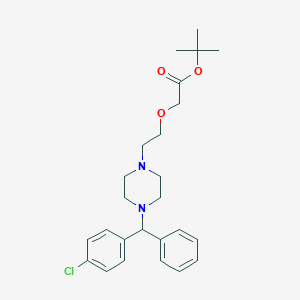

IUPAC Name |

tert-butyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBIKYGPQWQMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432727 | |

| Record name | tert-Butyl Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335017-46-4 | |

| Record name | 1,1-Dimethylethyl 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335017-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

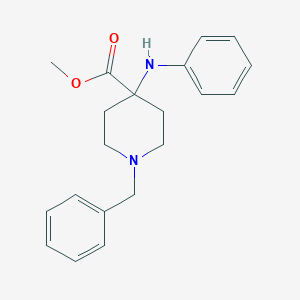

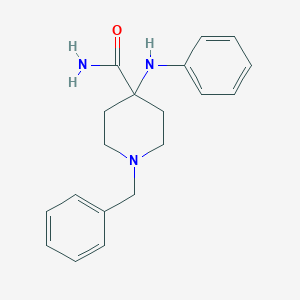

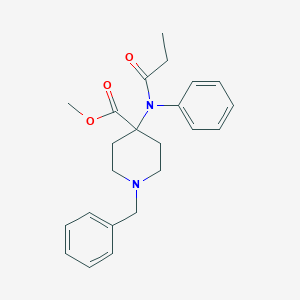

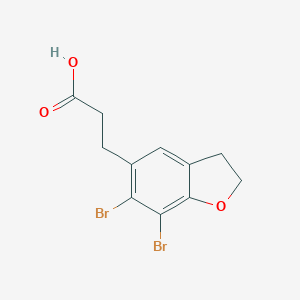

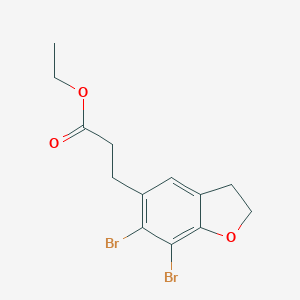

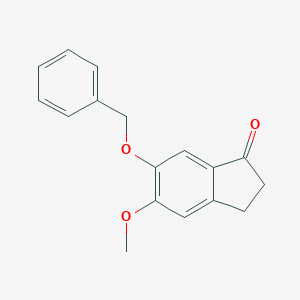

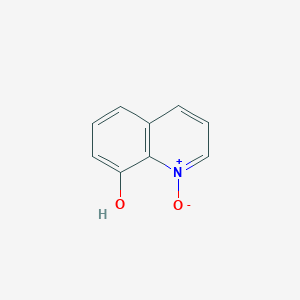

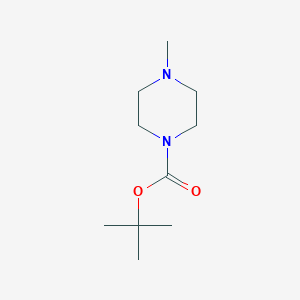

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)